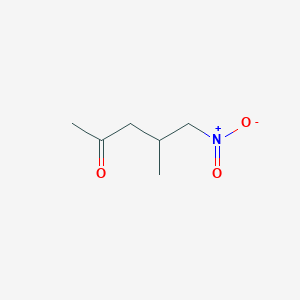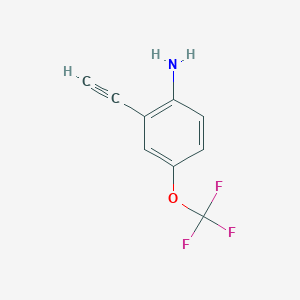![molecular formula C7H9BrClN3 B13471616 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B13471616.png)
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4th position and a hydrobromide salt form. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination and subsequent treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high standards of quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrido[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- 4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
- 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Uniqueness
4-chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H9BrClN3 |
|---|---|
Peso molecular |
250.52 g/mol |
Nombre IUPAC |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
Clave InChI |
CBTQSPSYECINHK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C(=NC=N2)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


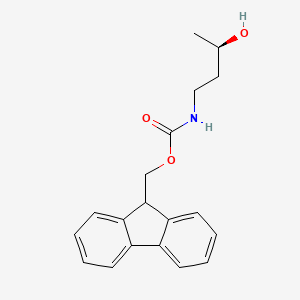
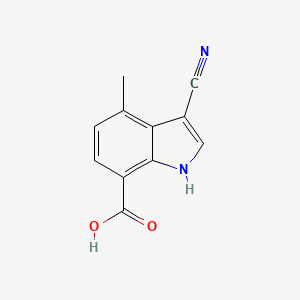
amine hydrochloride](/img/structure/B13471553.png)


![methyl 2-{6-oxabicyclo[3.1.0]hexan-2-yl}acetate, Mixture of diastereomers](/img/structure/B13471566.png)
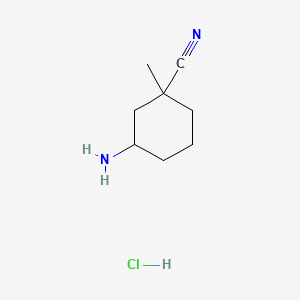
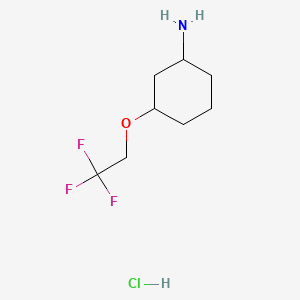
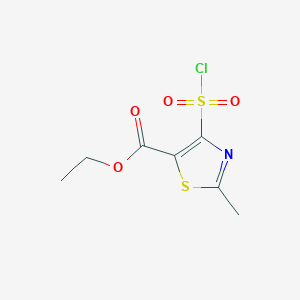
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
